2-(2,4-dichlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2S/c21-13-5-8-17(15(22)10-13)27-11-18(26)24-14-6-3-12(4-7-14)19-25-16-2-1-9-23-20(16)28-19/h1-10H,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCACDDGAVWSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of thiazolo[5,4-b]pyridine: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, incorporating various functional groups that enhance its biological activity. The thiazolo[5,4-b]pyridine moiety is particularly notable for its role in biological interactions, as it can influence the compound's pharmacological properties.
Anticancer Activity
Research indicates that compounds containing the thiazolo[5,4-b]pyridine framework exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazolo[5,4-b]pyridine can inhibit the proliferation of various cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in tumor growth and metastasis.
Case Study:
A study demonstrated that a thiazolo[5,4-b]pyridine derivative exhibited an IC50 value of 3.6 nM against phosphoinositide 3-kinase (PI3K), indicating potent inhibitory activity crucial for cancer therapy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Non-steroidal anti-inflammatory drugs (NSAIDs) often utilize similar mechanisms to inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways.
Case Study:
In vitro studies have shown that related compounds can effectively inhibit COX-1 and COX-2 enzymes, suggesting potential applications in treating inflammatory diseases .
Antioxidant Activity
Another area of application is its antioxidant potential. Compounds with similar structures have been shown to possess significant antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.
Drug Development
The unique structural characteristics of 2-(2,4-dichlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide make it a candidate for drug development targeting various diseases, particularly cancer and inflammatory disorders.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for optimizing the efficacy of this compound. Research has focused on modifying different substituents on the thiazole and phenyl rings to enhance biological activity while minimizing toxicity.
Research Findings and Insights
Recent studies have highlighted the importance of thiazolo[5,4-b]pyridine derivatives in drug discovery:
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Key Structural Features for Comparison
- Acetamide linker : Influences molecular flexibility and hydrogen-bonding capacity.
- Heterocyclic moieties : Thiazolo[5,4-b]pyridine vs. other fused-ring systems (e.g., pyridine, pyrimidine).
Analogs and Their Properties
Research Findings and Implications
Bioactivity Trends: Compound 533 () shares the dichlorophenoxy-acetamide core but replaces the thiazolo-pyridine with a methylpyridine group. This simplification reduces molecular weight but may diminish target affinity due to the absence of the thiazole ring’s sulfur atom, which often enhances binding via hydrophobic or π-interactions . GSK1570606A () features a pyridine-substituted thiazole, demonstrating that fluorophenyl groups can enhance metabolic stability compared to dichlorophenoxy. N-{4-[2-([1,3]Thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide () retains the acetamide-phenoxy-thiazolo-pyridine framework but alters the heterocycle’s fusion pattern (5,4-c vs. 5,4-b). This minor structural shift could significantly impact steric hindrance and solubility .
Synthetic Accessibility :
- The synthesis of thiazolo[5,4-b]pyridine derivatives often involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), as seen in for related imidazo-thiazolo-pyridines . Analogs with simpler heterocycles (e.g., pyridine in Compound 533) are more cost-effective to produce .
Thiazolo-pyridine-containing analogs exhibit higher molecular weights (>400 g/mol), which may limit oral bioavailability .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly as an inhibitor of various kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : It contains a thiazolo[5,4-b]pyridine moiety linked to a dichlorophenoxy group and a phenylacetamide.
- Molecular Formula : CHClNO
- Molecular Weight : 364.23 g/mol
Research indicates that this compound functions primarily as a kinase inhibitor , specifically targeting the phosphoinositide 3-kinase (PI3K) pathway. The PI3K pathway is crucial in cellular processes such as growth, proliferation, and survival.
Key Findings:
- Inhibition Potency : The compound exhibits significant inhibitory activity against PI3Kα, with an IC value in the nanomolar range (approximately 3.6 nM) .
- Selectivity : It shows selective inhibition for PI3K isoforms, with reduced activity against PI3Kβ compared to PI3Kα . This selectivity is essential for minimizing off-target effects in therapeutic applications.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity:
- Thiazolo[5,4-b]pyridine Core : Essential for maintaining potency; modifications that replace this core with less favorable structures significantly reduce activity.
- Dichlorophenoxy Group : Contributes to hydrophobic interactions that stabilize binding to the kinase domain.
- Amide Linkage : Critical for interaction with the ATP-binding site of kinases.
Table 1: Structure-Activity Relationships of Related Compounds
| Compound | Structure | IC (nM) | Comments |
|---|---|---|---|
| Compound A | Thiazolo[5,4-b]pyridine + Phenyl | 3.6 | Strong PI3Kα inhibitor |
| Compound B | Thiazolo[5,4-b]pyridine + Methyl | 53 | Significant drop in potency |
| Compound C | Phenyl instead of Thiazole | 501 | Poor activity |
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits cell proliferation in cancer cell lines dependent on the PI3K pathway. For instance:
- Gastrointestinal Stromal Tumors (GISTs) : The compound showed promising results against imatinib-resistant GIST cell lines, suggesting potential use in overcoming drug resistance .
Case Study
A recent study evaluated the compound's efficacy against various cancer cell lines:
Q & A
Q. What are the established synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide?
The synthesis typically involves multi-step reactions:
- Substitution reactions : Reacting 2,4-dichlorophenol with chloroacetamide derivatives under alkaline conditions to form the phenoxyacetamide backbone .
- Thiazolo[5,4-b]pyridine incorporation : Coupling the intermediate with thiazolo[5,4-b]pyridine-2-thiol via nucleophilic substitution or metal-catalyzed cross-coupling. This step may require optimization of solvents (e.g., DMF) and bases (e.g., K₂CO₃) to improve yields .
- Purification : Column chromatography or recrystallization from ethanol/chloroform mixtures is recommended for isolating the final product .
Q. Which characterization techniques are critical for structural validation?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios.
- Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns.
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in analogous acetamide derivatives .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .
Q. How should researchers handle solubility challenges during in vitro assays?
- Solvent selection : Use DMSO for initial stock solutions due to the compound’s hydrophobicity.
- Surfactant-assisted dilution : For aqueous systems, employ non-ionic surfactants (e.g., Tween-80) to prevent precipitation .
- Dynamic light scattering (DLS) : Monitor colloidal stability in biological buffers to avoid false activity readings.
Advanced Research Questions
Q. What computational strategies can optimize synthesis efficiency?
- Quantum chemical modeling : Use DFT calculations to predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, calculate activation energies for condensation steps to identify optimal catalysts .
- Machine learning (ML) : Train models on historical reaction data (e.g., solvent polarity, temperature) to predict yield outcomes. ICReDD’s workflow integrates experimental feedback into computational pipelines for rapid iteration .
Q. How can low yields in the thiazolo-pyridine coupling step be addressed?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) or CuI for Suzuki-Miyaura coupling, adjusting ligand ratios to stabilize intermediates .
- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity by using controlled microwave irradiation .
- In situ monitoring : Employ TLC or FTIR to track reaction progress and terminate reactions at optimal conversion points .
Q. What methodologies are recommended for analyzing biological activity against kinase targets?
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR) with fluorescent ATP analogs (e.g., ADP-Glo™) to quantify inhibition IC₅₀ values.
- Cellular assays : Validate target engagement in cancer cell lines (e.g., A549, MCF-7) via Western blotting for phosphorylated kinase substrates .
- Molecular docking : Perform docking studies using crystal structures of kinase domains (e.g., PDB: 1M17) to rationalize structure-activity relationships .
Q. How can researchers resolve discrepancies in bioactivity data across studies?
- Standardize assay conditions : Control variables like serum concentration, incubation time, and cell passage number.
- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for direct binding affinity measurements .
Methodological Considerations
Q. What safety protocols are essential for handling intermediates like thiazolo[5,4-b]pyridine-2-thiol?
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential sulfur-based irritants .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
Q. How can regioselectivity issues during electrophilic substitution be mitigated?
- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic attack to desired positions.
- Lewis acid catalysts : Use AlCl₃ or FeCl₃ to enhance selectivity in halogenation or nitration steps .
Q. What are best practices for scaling up synthesis without compromising purity?
- Flow chemistry : Implement continuous flow systems to maintain consistent temperature and mixing, reducing side reactions .
- Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., stoichiometry, solvent volume) for reproducibility .
- In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
